The compound is classified under oxadiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The oxadiazole core structure provides a scaffold for various substitutions that can enhance biological activity and selectivity for specific targets .
The synthesis of 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole typically involves several steps:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved activity profiles .
The mechanism of action for 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole involves its interaction with specific biological receptors or enzymes. Research indicates that compounds with oxadiazole cores can modulate farnesoid X receptor (FXR) and pregnane X receptor (PXR), which play significant roles in metabolic regulation and drug metabolism .
Binding studies using computational docking methods reveal that the compound may stabilize certain conformations of these receptors, influencing downstream signaling pathways that regulate gene expression involved in metabolism and inflammation.
The applications of 2-(1-Benzylpiperidin-4-YL)-1,3,4-oxadiazole span several areas:
The ongoing research into oxadiazoles continues to reveal their potential across various therapeutic areas, making them an important class of compounds in drug discovery .
Heterocyclic compounds form the structural backbone of approximately 85% of all clinically approved pharmaceuticals, attributable to their versatile molecular interactions with biological targets. The five-membered 1,3,4-oxadiazole ring—characterized by one oxygen atom and two nitrogen atoms within its aromatic structure—exhibits exceptional metabolic stability and balanced lipophilicity. This scaffold serves as a bioisostere for ester and amide functionalities, mitigating susceptibility to enzymatic degradation while retaining hydrogen-bonding capabilities critical for target engagement. Its π-electron-deficient nature facilitates dipole-dipole interactions and π-stacking within enzyme binding pockets, enabling high-affinity binding to diverse biological targets. The synthetic accessibility of 1,3,4-oxadiazoles via cyclization of diacylhydrazides or oxidative cyclization of thiosemicarbazides further enhances their pharmaceutical utility, allowing extensive structural diversification around the core [7] [8].
Table 1: Clinically Approved Drugs Featuring 1,3,4-Oxadiazole Core
Drug Name | Therapeutic Category | Primary Biological Target |
---|---|---|
Raltegravir | Antiretroviral (HIV) | HIV integrase enzyme |
Zibotentan | Anticancer (Phase III) | Endothelin A receptor antagonist |
Nesapidil | Antihypertensive | Calcium channel blocker |
Furamizole | Antibiotic | Bacterial cell wall synthesis |
1,3,4-Oxadiazole derivatives demonstrate remarkable pharmacological polyvalence, underpinned by their capacity to modulate enzyme activity and receptor signaling across disease states. As antibacterial agents, 2,5-disubstituted variants like bromopyrrole-oxadiazole hybrids (e.g., 21c) exhibit potent activity against methicillin-resistant Staphylococcus aureus (MBIC = 0.39 μg/mL), outperforming vancomycin by 8-fold [2] [7]. In oncology, naproxen-conjugated oxadiazoles (e.g., compound 4) inhibit epidermal growth factor receptor (EGFR) kinase (IC₅₀ = 0.41 μM) and demonstrate cytotoxic potency against MCF-7 breast cancer cells (IC₅₀ = 2.13 μg/mL), rivaling doxorubicin [2]. For metabolic diseases, Schiff-base oxadiazoles (e.g., 7b) achieve α-glucosidase inhibition (IC₅₀ = 0.30 ± 0.2 μM), surpassing acarbose by >100-fold, highlighting potential for diabetes management [2] [3]. Additional activities include:
Table 2: Pharmacological Profile of Selected 1,3,4-Oxadiazole Derivatives
Pharmacological Activity | Exemplary Compound | Key Biological Target | Potency (IC₅₀/MIC) | Reference Standard |
---|---|---|---|---|
Anticancer (MCF-7) | Compound 4 | EGFR Kinase | 0.41 µM | Erlotinib (0.30 µM) |
α-Glucosidase Inhibition | 7b | α-Glucosidase enzyme | 0.30 ± 0.2 µM | Acarbose (38.45 ± 0.80 µM) |
Antibacterial (MRSA) | 21c | Bacterial membrane synthesis | 0.39 μg/mL | Vancomycin (3.125 μg/mL) |
Anti-Alzheimer’s | 6n | Butyrylcholinesterase (BuChE) | 5.07 µM | Donepezil (>19.72 SI ratio) |
The incorporation of the 1-benzylpiperidin-4-yl moiety at the C2 position of 1,3,4-oxadiazole generates a hybrid pharmacophore with enhanced CNS penetration and multitarget engagement. The tertiary nitrogen in the piperidine ring (pKₐ ~10) facilitates protonation at physiological pH, promoting blood-brain barrier (BBB) transit via adsorptive endocytosis. This is evidenced by analogs like 6n, which demonstrate pronounced BuChE inhibition relevant to Alzheimer’s disease [4] [6]. Structurally, the benzyl group provides a hydrophobic anchor for aromatic stacking within protein subpockets (e.g., BuChE’s peripheral anionic site), while the piperidine’s chair conformation positions the N-benzyl group axially, optimizing steric complementarity with deep enzyme cavities [10].
Molecular docking of 2-(1-benzylpiperidin-4-yl)-1,3,4-oxadiazole (CAS# 1046079-80-4) into BuChE (PDB: 1P0I) reveals critical interactions:
The methylene linker between piperidine and phenyl groups confers synthetic flexibility, enabling rapid generation of analogs with varied electronic properties (e.g., electron-withdrawing halogens or electron-donating methoxy groups). This adaptability facilitates optimization of target selectivity, as demonstrated by BuChE inhibitors where chloro-substituted derivatives (6n) exhibit superior potency over fluoro-analogs due to enhanced lipophilic interactions [4] [6].
Table 3: Impact of Benzylpiperidine Substituents on Pharmacological Activity
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7